(2,6-Difluorophenyl)(2-phenylmorpholino)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQDHJKZXEJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Difluorophenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Morpholino Derivatives
- (4-Bromo-2,6-difluorophenyl)(morpholino)methanone (CAS 1000068-46-1): Features a bromo substituent at the 4-position of the difluorophenyl ring, increasing molecular weight (MW = 306.1 g/mol) and reactivity compared to the target compound. The bromine atom may facilitate further functionalization via cross-coupling reactions. Key Difference: Bromine substitution vs. the target’s unsubstituted phenyl-morpholino group.
- (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone: Contains a trifluoromethylpyridine group instead of a difluorophenyl ring.
Piperazine and Piperidine Analogues
- (2,6-Difluorophenyl)[4-(2-furylcarbonyl)piperazino]methanone: Replaces the morpholino group with a piperazine ring. Piperazine derivatives often exhibit distinct hydrogen-bonding capabilities (5 acceptors vs. 3 in morpholino compounds), affecting solubility and target interaction. Topological Polar Surface Area (TPSA): 53.8 Ų, higher than typical morpholino derivatives, suggesting greater polarity.
- (2,6-Difluorophenyl)(4-methoxyphenyl)methanone: A simple benzophenone derivative lacking the morpholino group. The methoxy group increases electron density, altering reactivity compared to fluorine-substituted analogues.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Crystallography and Conformational Analysis
- Pyrazole derivatives like (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone exhibit dihedral angles of ~78° between aromatic rings, influencing packing interactions (e.g., weak aromatic stacking with 3.696 Å spacing). Similar conformational rigidity may apply to the target compound.
Biologische Aktivität
(2,6-Difluorophenyl)(2-phenylmorpholino)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields, including pharmacology and biochemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base like triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification techniques such as recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets modulates their activity, leading to various biological effects. The precise pathways and molecular interactions are context-dependent and require further elucidation through experimental studies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on tumor cell lines, showing potential cytotoxic activity against various cancer types .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, which could position it as a therapeutic agent for inflammatory diseases .
- Enzyme Interaction : The compound is being studied for its interactions with specific enzymes, potentially serving as a biochemical probe to understand enzyme mechanisms better .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| (2-Fluorophenyl)(morpholino)methanone | Moderate anticancer | 10.5 |
| (3,4-Difluorophenyl)(2-phenylmorpholino)methanone | Anticancer | 15.0 |
Note: IC50 values for this compound are still to be determined through ongoing research.
Q & A
Q. What are the common synthetic routes for synthesizing (2,6-Difluorophenyl)(2-phenylmorpholino)methanone, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine ring and subsequent coupling with fluorinated aromatic ketones. Key steps include:
- Nucleophilic substitution to introduce the 2-phenylmorpholine moiety.
- Friedel-Crafts acylation or cross-coupling reactions to attach the 2,6-difluorophenyl group .
Optimization focuses on solvent selection (e.g., dichloromethane for acylation), temperature control (0–50°C for stability), and catalysts (e.g., Lewis acids like AlCl₃). Yield improvements are achieved via iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing morpholine ring protons from aromatic fluorines) and confirms substitution patterns. Fluorine coupling in NMR spectra helps verify the 2,6-difluoro configuration .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–H⋯O hydrogen bonds in monoclinic systems) using SHELXL refinement .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 328.12) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?
- Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., morpholine ring puckering) are addressed via high-resolution single-crystal XRD . Using SHELX programs, refine the structure with restraints for disordered atoms and validate against simulated powder diffraction patterns. Compare hydrogen-bonding networks (e.g., zigzag C–H⋯O chains in P2₁/c space groups) to identify polymorphic variations .
Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer:
- Orthogonal assays : Use enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to cross-validate activity.
- Metabolite profiling : Rule out off-target effects via LC-MS/MS to detect degradation products or reactive intermediates .
- Co-crystallization studies : Map binding interactions (e.g., fluorine-mediated halogen bonds) to reconcile SAR outliers .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of 2,6-difluoro groups on the methanone carbonyl’s electrophilicity.
- Kinetic studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) to quantify fluorine’s impact on transition states .
Q. What experimental designs are recommended for analyzing metabolic stability in pharmacokinetic studies?
- Methodological Answer:
- Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).
- CYP450 inhibition assays : Screen against isoforms (CYP3A4, 2D6) using fluorogenic substrates.
- Stability-activity matrices : Corrogate metabolic stability data with in vitro efficacy to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
